1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a chemical compound with the molecular formula C10H11N.HCl and a molecular weight of 181.66 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring fused to an indene moiety. It is used primarily in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
The synthesis of 1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride involves several steps. One common method includes the reaction of indene with a suitable amine under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or ethyl ether and may require heating to achieve the desired yield . Industrial production methods are less documented but likely follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence signaling pathways related to cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride can be compared with similar compounds such as:
1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine: The non-hydrochloride form of the compound.
3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride: A brominated derivative with different reactivity and applications.
4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride: A fluorinated analog with unique properties.
Eigenschaften
Molekularformel |
C10H12ClN |
---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c11-10-8-5-6-3-1-2-4-7(6)9(8)10;/h1-4,8-10H,5,11H2;1H |
InChI-Schlüssel |
WGFSSSLTLSNEQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C2N)C3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.